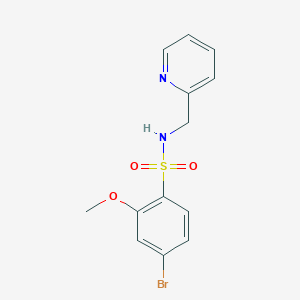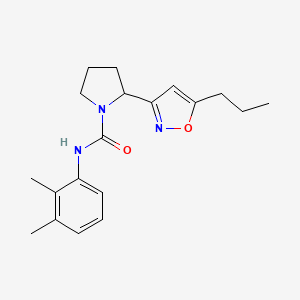![molecular formula C18H26N2O3S B4493898 1-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]AZEPANE](/img/structure/B4493898.png)
1-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]AZEPANE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]AZEPANE typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzenesulfonyl chloride to form 1-(phenylsulfonyl)piperidine. This intermediate is then reacted with azepane under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
1-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]AZEPANE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]AZEPANE involves its interaction with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The piperidine and azepane rings contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
1-(Phenylsulfonyl)piperidine: Shares the piperidine and sulfonyl groups but lacks the azepane ring.
Piperidine: A simpler structure with only the piperidine ring.
Azepane: Contains only the azepane ring without the piperidine or sulfonyl groups.
Uniqueness: 1-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]AZEPANE is unique due to its combination of a piperidine ring, a sulfonyl group, and an azepane ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
azepan-1-yl-(3-piperidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-18(19-11-4-1-2-5-12-19)16-9-8-10-17(15-16)24(22,23)20-13-6-3-7-14-20/h8-10,15H,1-7,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZPMCGJMTXAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6-fluoro-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B4493815.png)
![6-[4-(4-methoxybenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B4493818.png)


![3-(2-fluorophenyl)-5-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4493842.png)
![N-methyl-N-[2-methyl-3-(4-phenylpiperazine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B4493846.png)
![7-methyl-10-phenyl-8,10-dihydro-9H-[1,3]dioxolo[6,7]chromeno[2,3-d]pyrimidin-9-one](/img/structure/B4493852.png)
![N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B4493856.png)

![N-{2-oxo-2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}benzenesulfonamide](/img/structure/B4493883.png)

amino]-3-methylbenzamide](/img/structure/B4493906.png)
![3-[4-(CYCLOPENTYLOXY)PHENYL]-1-PHENYLUREA](/img/structure/B4493914.png)
![2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B4493920.png)
